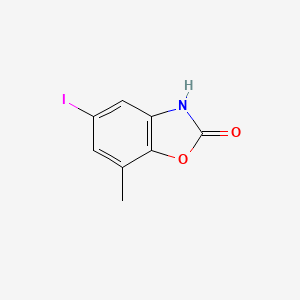
Acetic acid;3-propan-2-yloxan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-propan-2-yloxan-2-ol is a chemical compound with the molecular formula C10H20O4 It is known for its unique structure, which combines the properties of acetic acid and oxan-2-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-propan-2-yloxan-2-ol typically involves the esterification of acetic acid with propanol in the presence of a catalyst. Common catalysts used for this reaction include ion exchange resins, zeolites, and supported molybdena catalysts . The reaction conditions often involve a controlled temperature and pressure to optimize the yield and selectivity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of heterogeneous catalysts, such as supported molybdena on alumina or ceria, is common in industrial processes due to their reusability and non-toxic nature .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-propan-2-yloxan-2-ol undergoes various chemical reactions, including:
Esterification: The formation of esters through the reaction with alcohols.
Oxidation: The conversion of the compound into corresponding aldehydes or ketones.
Reduction: The reduction of the compound to form alcohols.
Substitution: The replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like sulfuric acid for esterification reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include esters, aldehydes, ketones, and alcohols. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-propan-2-yloxan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;3-propan-2-yloxan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or altering cellular signaling pathways. The exact mechanism depends on the context of its application and the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;3-propan-2-yloxan-2-ol include other esters and oxan-2-ol derivatives. Examples include:
Ethyl acetate: An ester commonly used as a solvent.
Propyl acetate: Another ester with similar properties and applications.
Oxan-2-ol derivatives: Compounds with variations in the alkyl chain length or functional groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of acetic acid and oxan-2-ol structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
645413-24-7 |
|---|---|
Molekularformel |
C10H20O4 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
acetic acid;3-propan-2-yloxan-2-ol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c1-6(2)7-4-3-5-10-8(7)9;1-2(3)4/h6-9H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
MACQVTTTXGHMHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCCOC1O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)





![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)


![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)



